methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar nitrobenzoate compounds involves a range of reactions including Fischer esterification, which is a common method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrates a straightforward application of this method, producing workable yields within a short time frame (Kam, Levonis, & Schweiker, 2020). This process could be relevant to the synthesis of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate by adapting the esterification conditions and starting materials.
Molecular Structure Analysis
The molecular structure of nitrobenzoate derivatives often exhibits significant hydrogen bonding, leading to the formation of complex molecular assemblies. For instance, the structures of various methyl nitrobenzoate compounds reveal hydrogen-bonded sheets and chains, influencing their molecular packing and electronic properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007). These insights into hydrogen bonding patterns can be extended to the study of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, predicting its behavior in solid-state and solution.
Scientific Research Applications
Hydrogen-bonded Structures
Research into the hydrogen-bonded structures of compounds similar to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate has contributed to understanding their molecular configurations. These studies have revealed how such compounds form chains and sheets through hydrogen bonding, aiding in the prediction of their chemical behavior and interactions (J. Portilla et al., 2007).
Chemical Synthesis
The synthesis of chlorantraniliprole, involving key intermediates related to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, showcases the compound's role in the development of insecticidal agents. The process involves esterification, reduction, chlorination, and aminolysis, demonstrating the compound's versatility in organic synthesis (Chen Yi-fen et al., 2010).
Carcinogenicity Studies
Investigations into the carcinogenicity of compounds containing the 5-nitrofuran moiety, similar to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, have been conducted. These studies help understand the potential health risks associated with these compounds, contributing to safety assessments in their application (S. Cohen et al., 1975).
Furan Compound Synthesis
Research on the synthesis of furan compounds, including those related to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, has led to the development of novel derivatives with potential applications in various fields. These studies contribute to the expansion of furan chemistry and its applications in material science and pharmaceuticals (I. Hirao et al., 1971).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(furan-2-ylmethylcarbamoyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h2-7H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPCAEFXCCCBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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